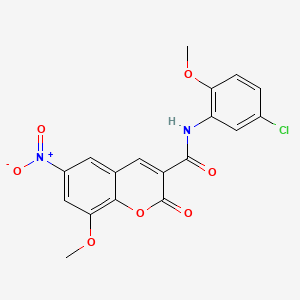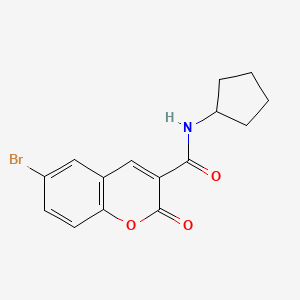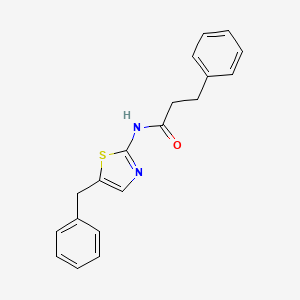![molecular formula C23H21NO6S B3488206 N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B3488206.png)
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide
Overview
Description
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its naphthofuran core, which is substituted with acetyl, methyl, and dimethoxybenzene sulfonamide groups. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the naphthofuran core through cyclization reactionsCommon reagents used in these reactions include acetyl chloride, methyl iodide, and sulfonamide derivatives, under conditions such as refluxing in organic solvents and the use of catalysts like Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are used to monitor the synthesis and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthofuran core may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-4-ethoxybenzenesulfonamide
- N-{3-Acetyl-2-methylnaphtho[1,2-B]furan-5-YL}-1-naphthalenesulfonamide
Uniqueness
The presence of both acetyl and dimethoxybenzene groups provides unique electronic and steric properties, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6S/c1-13(25)22-14(2)30-23-17-8-6-5-7-16(17)19(12-18(22)23)24-31(26,27)21-11-15(28-3)9-10-20(21)29-4/h5-12,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVLNURHUGBFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B3488126.png)
![Methyl 4-[[4-(3,5-dimethylpyrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B3488128.png)

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B3488138.png)
![6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3488145.png)


![6-BROMO-N-[(4-METHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3488156.png)


![4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B3488205.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole](/img/structure/B3488213.png)
![4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3488221.png)
![1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine](/img/structure/B3488224.png)
